2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine typically involves the trimerization of nitriles or the substitution of chlorinated triazines with appropriate amines. The reaction is usually carried out in solvents like 1,4-dioxane or 1,2-dichloroethane, with refluxing to achieve high yields .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance production rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the phenyl or prop-2-enyl groups are replaced by other functional groups.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to different derivatives with altered properties.
Cyclization: Intramolecular cyclization reactions can occur, forming fused ring systems that may have unique biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the triazine ring .
Scientific Research Applications
2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including antitumor and anti-HIV activities.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and dyes.
Uniqueness
2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine stands out due to its unique combination of phenyl and prop-2-enyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other triazine derivatives .
Properties
IUPAC Name |
2-N,4-N-diphenyl-6-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c1-2-13-19-16-22-17(20-14-9-5-3-6-10-14)24-18(23-16)21-15-11-7-4-8-12-15/h2-12H,1,13H2,(H3,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXNYRVRWWHYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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